molecular formula C36H28N4O10 B12819430 4(3H)-Quinazolinone, 3-(o-hydroxybenzoyl)-, acetate, hemiacetate CAS No. 16347-79-8

4(3H)-Quinazolinone, 3-(o-hydroxybenzoyl)-, acetate, hemiacetate

Cat. No.: B12819430
CAS No.: 16347-79-8
M. Wt: 676.6 g/mol
InChI Key: VBLLMOSHELODIE-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(o-hydroxybenzoyl)-, acetate, hemiacetate is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(o-hydroxybenzoyl)-, acetate, hemiacetate typically involves multiple steps. One common method starts with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide under acidic conditions. The resulting quinazolinone is then subjected to acylation with o-hydroxybenzoyl chloride in the presence of a base such as pyridine to introduce the o-hydroxybenzoyl group. Finally, the acetate hemiacetate moiety is introduced through esterification with acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(o-hydroxybenzoyl)-, acetate, hemiacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and acetate moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(o-hydroxybenzoyl)-, acetate, hemiacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(o-hydroxybenzoyl)-, acetate, hemiacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: A simpler compound with similar functional groups but lacking the quinazolinone core.

    Quinazolinone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

4(3H)-Quinazolinone, 3-(o-hydroxybenzoyl)-, acetate, hemiacetate is unique due to the combination of the quinazolinone core with the o-hydroxybenzoyl and acetate hemiacetate moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

16347-79-8

Molecular Formula

C36H28N4O10

Molecular Weight

676.6 g/mol

IUPAC Name

acetic acid;[2-(4-oxoquinazoline-3-carbonyl)phenyl] acetate

InChI

InChI=1S/2C17H12N2O4.C2H4O2/c2*1-11(20)23-15-9-5-3-7-13(15)17(22)19-10-18-14-8-4-2-6-12(14)16(19)21;1-2(3)4/h2*2-10H,1H3;1H3,(H,3,4)

InChI Key

VBLLMOSHELODIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)OC1=CC=CC=C1C(=O)N2C=NC3=CC=CC=C3C2=O.CC(=O)OC1=CC=CC=C1C(=O)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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